Cas no 1553716-45-2 (2-(1-Methylcyclopropoxy)acetic acid)

2-(1-Methylcyclopropoxy)acetic acid is a specialized organic compound featuring a methylcyclopropyl ether group attached to an acetic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals. The cyclopropane ring enhances steric and electronic effects, which can influence selectivity in reactions such as esterifications or amide formations. Its stability under mild conditions allows for versatile applications in multi-step syntheses. The compound’s purity and well-defined functional groups ensure consistent performance in fine chemical manufacturing. Proper handling and storage are recommended to maintain its integrity.
2-(1-Methylcyclopropoxy)acetic acid structure
1553716-45-2 structure
Product Name:2-(1-Methylcyclopropoxy)acetic acid
CAS No:1553716-45-2
MF:C6H10O3
MW:130.141802310944
CID:5760054
PubChem ID:84038517
Update Time:2025-05-26

2-(1-Methylcyclopropoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-methylcyclopropoxy)acetic acid
    • 1553716-45-2
    • EN300-1827948
    • Acetic acid, 2-[(1-methylcyclopropyl)oxy]-
    • 2-(1-Methylcyclopropoxy)acetic acid
    • Inchi: 1S/C6H10O3/c1-6(2-3-6)9-4-5(7)8/h2-4H2,1H3,(H,7,8)
    • InChI Key: XLPURGUKLJNGSD-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1(C)CC1

Computed Properties

  • Exact Mass: 130.062994177g/mol
  • Monoisotopic Mass: 130.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 252.9±13.0 °C(Predicted)
  • pka: 3.49±0.10(Predicted)

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Additional information on 2-(1-Methylcyclopropoxy)acetic acid

Introduction to 2-(1-Methylcyclopropoxy)acetic Acid (CAS No. 1553716-45-2)

2-(1-Methylcyclopropoxy)acetic acid, identified by the chemical compound code CAS No. 1553716-45-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of acetic acid derivatives, characterized by its unique structural motif—a cyclopropyl group linked to an acetoxy moiety. The presence of the 1-methylcyclopropoxy functional group imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further biological evaluation.

The structural configuration of 2-(1-Methylcyclopropoxy)acetic acid is of particular interest due to its ability to interact with biological targets in novel ways. The cyclopropyl ring, a three-membered carbon structure, introduces steric and electronic properties that can influence binding affinity and metabolic stability. This feature has been explored in recent research for designing molecules with enhanced pharmacokinetic profiles. Additionally, the acetic acid derivative moiety suggests potential applications in drug discovery, particularly as a scaffold for modulating enzyme activity or receptor interactions.

In recent years, the pharmaceutical industry has shown increasing interest in acetic acid derivatives due to their versatility and bioactivity. Studies have demonstrated that modifications at the side chain of acetic acids can lead to compounds with therapeutic potential across various disease areas, including inflammation, metabolic disorders, and cancer. The 1-methylcyclopropoxy group in CAS No. 1553716-45-2 adds a layer of complexity that may enhance binding specificity or reduce off-target effects, making it an attractive structure for medicinal chemists.

One of the most compelling aspects of 2-(1-Methylcyclopropoxy)acetic acid is its potential as a building block for more complex molecules. Researchers have leveraged similar acetic acid derivatives to develop novel therapeutic agents by appending additional functional groups or linking them to other bioactive moieties. The cyclopropyl ring, in particular, has been shown to improve solubility and oral bioavailability in some cases, which are critical factors in drug development.

The synthesis of CAS No. 1553716-45-2 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. The synthesis pathway also highlights the compound's compatibility with modern green chemistry principles, emphasizing minimal waste generation and energy-efficient processes.

From a biological perspective, 2-(1-Methylcyclopropoxy)acetic acid has been investigated for its potential role in modulating signaling pathways relevant to human health and disease. Preliminary studies suggest that derivatives of this compound may interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are implicated in inflammatory responses. The unique structural features of the 1-methylcyclopropoxy group could provide a scaffold for developing inhibitors with improved selectivity over existing therapeutics.

The compound's pharmacological profile is further enhanced by its metabolic stability, a crucial factor in drug design. Unlike some acetic acid derivatives that undergo rapid degradation in vivo, CAS No. 1553716-45-2 exhibits promise for longer half-lives when administered orally or parenterally. This stability allows for more sustained drug action and potentially reduces the frequency of dosing required for therapeutic efficacy.

In conclusion, 2-(1-Methylcyclopropoxy)acetic acid (CAS No. 1553716-45-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for designing molecules with improved pharmacological properties, including enhanced binding affinity, metabolic stability, and reduced side effects. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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